Cas no 2143-88-6 (4-Methyl-4'-nitro-1,1'-biphenyl)

4-Methyl-4'-nitro-1,1'-biphenyl structure
2143-88-6 structure
Product Name:4-Methyl-4'-nitro-1,1'-biphenyl
CAS No:2143-88-6
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD00452735
CID:249750
PubChem ID:9813171
Update Time:2025-04-23

4-Methyl-4'-nitro-1,1'-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-4'-nitro-1,1'-biphenyl
    • 1,1'-Biphenyl,4-methyl-4'-nitro-
    • 1-methyl-4-(4-nitrophenyl)benzene
    • 4-Methyl-4'-Nitrobiphenyl
    • 4-nitro-4'-methyl-1,1'-biphenyl
    • 4-nitro-4'-methyl-2,2'-biphenyl
    • 4-Nitro-4'-methylbiphenyl
    • BS-25431
    • 1-(4-Methylphenyl)-4-nitrobenzene
    • MFCD00452735
    • SCHEMBL628918
    • 4-methyl-4'-nitro[1,1'-biphenyl]
    • AKOS015999216
    • DTXSID00431057
    • E89460
    • 1,1'-Biphenyl, 4-methyl-4'-nitro-
    • A879094
    • 2143-88-6
    • XAIDWOFGGNDTPE-UHFFFAOYSA-N
    • MDL: MFCD00452735
    • Inchi: 1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3
    • InChI Key: XAIDWOFGGNDTPE-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 213.07900
  • Monoisotopic Mass: 213.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 45.82000
  • LogP: 4.09340

4-Methyl-4'-nitro-1,1'-biphenyl Customs Data

  • HS CODE:2904209090
  • Customs Data:

    China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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4-Methyl-4'-nitro-1,1'-biphenyl Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2143-88-6)4-Methyl-4'-nitro-1,1'-biphenyl
Order Number:A879094
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:59
Price ($):356.0
Email:sales@amadischem.com

4-Methyl-4'-nitro-1,1'-biphenyl Related Literature

Additional information on 4-Methyl-4'-nitro-1,1'-biphenyl

Professional Introduction to 4-Methyl-4'-nitro-1,1'-biphenyl (CAS No. 2143-88-6)

4-Methyl-4'-nitro-1,1'-biphenyl, identified by the Chemical Abstracts Service registry number 2143-88-6, is a biphenyl derivative featuring a nitro substituent at the para position relative to a methyl group on the second benzene ring. This compound has garnered attention in the chemical and pharmaceutical sciences due to its unique structural properties and potential applications in material science and medicinal chemistry. The biphenyl core, a aromatic system consisting of two connected benzene rings, serves as a versatile scaffold for synthesizing various functionalized molecules. The presence of both a methyl group and a nitro group introduces distinct electronic and steric effects, making 4-Methyl-4'-nitro-1,1'-biphenyl a compound of interest for researchers exploring structure-activity relationships.

The nitro group, characterized by its strong electron-withdrawing nature, significantly influences the electronic properties of the aromatic system. This can modulate the reactivity of the molecule in various chemical transformations, including nucleophilic aromatic substitution and electrophilic aromatic substitution reactions. Additionally, the methyl group at the ortho position relative to the nitro group introduces steric hindrance, which can affect the orientation of adjacent functional groups or binding interactions with biological targets.

In recent years, there has been growing interest in biphenyl derivatives for their applications in pharmaceuticals and advanced materials. The structural motif of 4-Methyl-4'-nitro-1,1'-biphenyl has been explored in the development of liquid crystals, organic semiconductors, and as intermediates in the synthesis of more complex molecules. The nitro-substituted biphenyls exhibit interesting optical and electronic properties, making them valuable candidates for optoelectronic devices.

From a medicinal chemistry perspective, 4-Methyl-4'-nitro-1,1'-biphenyl has been investigated as a potential precursor or analog in drug discovery programs. The nitro group can be reduced to an amine, providing a pathway to synthesize biologically active amines. Furthermore, the biphenyl scaffold is found in several known pharmaceuticals due to its ability to interact with biological targets through hydrophobic and π-stacking interactions. Researchers have leveraged these properties to design molecules with improved pharmacokinetic profiles and target specificity.

The synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl typically involves nitration of 4-methyldiphenyl or selective functionalization strategies that introduce the nitro group at the desired position. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For instance, catalytic nitration techniques have been employed to achieve regioselective nitration while minimizing side reactions.

The electronic properties of 4-Methyl-4'-nitro-1,1'-biphenyl make it an attractive candidate for applications in organic electronics. The compound can be used as a building block for designing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of energy levels and charge transport properties.

In conclusion, 4-Methyl-4'-nitro-1,1'-biphenyl (CAS No. 2143-88-6) is a multifaceted compound with significant potential in both pharmaceutical research and material science applications. Its unique structural features offer opportunities for designing novel materials with tailored electronic properties and biologically active molecules with enhanced efficacy and selectivity.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2143-88-6)4-Methyl-4'-nitro-1,1'-biphenyl
A879094
Purity:99%
Quantity:5g
Price ($):356.0
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